Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate
Overview
Description
Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a methylthio group attached to the thiophene ring
Mechanism of Action
Target of Action
It’s worth noting that synthetic thiophene derivatives have shown inhibitory effects against organisms likeB. subtilis, E. coli, P. vulgaris and S. aureus .
Pharmacokinetics
The compound’s physical properties such asmelting point , boiling point , density , and molecular weight are available . These properties can impact the compound’s bioavailability and pharmacokinetics.
Result of Action
Synthetic thiophene derivatives have shown inhibitory effects against certain organisms , suggesting potential antimicrobial activity.
Action Environment
The compound’s physical properties such assolubility and optical activity can be influenced by environmental conditions, which in turn can affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative, followed by methylation and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring consistent quality. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to control reaction parameters and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: Another thiophene derivative with different substituents, leading to distinct chemical properties and applications.
Methyl 4-acetyl-3-methylthiophene-2-carboxylate:
Uniqueness
Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-acetyl-3-methyl-5-methylsulfanylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S2/c1-5-7(6(2)11)10(14-4)15-8(5)9(12)13-3/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFCQMZCVXQVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C)SC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381019 | |
Record name | Methyl 4-acetyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-84-0 | |
Record name | Methyl 4-acetyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.